molecular formula C24H30N4O B4021113 2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B4021113
M. Wt: 390.5 g/mol
InChI Key: OOFBCAXWPYCHTR-UHFFFAOYSA-N
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Description

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound with a unique structure that combines a piperazine ring, a pyrazole ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperazine with 2-phenylethyl bromide, followed by the introduction of the pyrazole ring through a cyclization reaction. The final step involves the addition of an ethanol group to the piperazine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]methanol
  • 2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]propane

Uniqueness

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c29-16-12-23-19-27(14-15-28(23)13-11-20-7-3-1-4-8-20)18-22-17-25-26-24(22)21-9-5-2-6-10-21/h1-10,17,23,29H,11-16,18-19H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBCAXWPYCHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(NN=C2)C3=CC=CC=C3)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.